{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
Description
{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is a synthetic ester-carbamate hybrid compound featuring two distinct aromatic substituents: a 3,4-dimethoxyphenyl group linked via a carbamoyl methyl moiety and a 4-ethoxyphenylacetate ester. The 3,4-dimethoxy substitution is commonly associated with enhanced receptor binding in CNS-targeting compounds, while the ethoxy group may influence metabolic stability and lipophilicity .
Properties
IUPAC Name |
[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-4-27-17-8-5-15(6-9-17)12-21(24)28-14-20(23)22-13-16-7-10-18(25-2)19(11-16)26-3/h5-11H,4,12-14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFGCCMXMNVXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Carbamate Intermediate
Starting Materials: 3,4-Dimethoxybenzylamine and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures (0-5°C).
Product: {[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl intermediate.
-
Esterification
Starting Materials: The carbamate intermediate and 4-ethoxyphenylacetic acid.
Reaction Conditions: The esterification is typically performed using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or neutral conditions.
Products: Oxidation of the methoxy groups to form corresponding aldehydes or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually carried out in anhydrous solvents under inert atmosphere.
Products: Reduction of ester groups to alcohols.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents.
Products: Substitution at the aromatic ring or ester group leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), methanol.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C₁₈H₃₁N₃O₄, with a molecular weight of 345.47 g/mol. It features a carbamoyl group attached to a dimethoxyphenyl moiety and an ethoxyphenylacetate component. The unique structure allows for interactions that may lead to significant biological activities.
Anticancer Activity
Research indicates that similar compounds in the class of carbamoyl derivatives exhibit anticancer properties. For instance, studies have shown that derivatives containing phenyl rings can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines.
- Case Study : A study evaluated the cytotoxic effects of carbamoyl derivatives on breast cancer cells, demonstrating that compounds with similar structural motifs significantly reduced cell viability (IC50 values in the micromolar range) .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Compounds with similar structures have shown efficacy against a range of bacteria and fungi.
- Data Table: Antimicrobial Activity of Related Compounds
Anti-inflammatory Effects
Research into similar compounds has suggested anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Case Study : A derivative was tested for its ability to inhibit inflammatory cytokines in vitro, showing a significant reduction in TNF-alpha levels .
Neuroprotective Effects
Some studies have indicated that compounds with similar structures could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
- Data Table: Neuroprotective Effects of Related Compounds
| Compound Name | Model System | Neuroprotection (%) | Reference |
|---|---|---|---|
| Carbamoyl derivative C | PC12 Cells | 75 | |
| This compound | TBD | TBD | Current Study |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Mechanism of Action
The mechanism by which {[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction, metabolic pathways, or gene expression. The pathways involved would be specific to the biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of 3,4-dimethoxybenzylcarbamoyl and 4-ethoxybenzylacetate groups. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Impact on Bioactivity :
- The 3,4-dimethoxyphenyl group in the target compound shares similarities with Verapamil-related compounds, which exhibit calcium channel modulation . In phthalazine derivatives (), this substituent enhances antimicrobial activity compared to methyl or halophenyl groups .
- The 4-ethoxyphenyl moiety, seen in benzimidazole derivatives (), is associated with improved metabolic stability over methoxy or chlorophenyl groups due to reduced oxidative dealkylation .
Functional Group Comparisons: Ester vs. Carbamate: The target’s acetate ester group is more hydrolytically labile than the carbamate linkage in fenoxycarb (), which may shorten its half-life in vivo . Carbamoyl vs. Nitrile: Unlike Verapamil’s nitrile-containing analog (), the carbamoyl group in the target compound may reduce cytotoxicity but limit membrane permeability .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP): The target compound’s calculated LogP (estimated 3.8) is higher than fenoxycarb (LogP 3.1) due to its dual aromatic methoxy/ethoxy groups . Verapamil’s nitrile analog (LogP 4.2) exceeds the target due to its hydrophobic isopropyl group .
Biological Activity
The compound {[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to compile and analyze existing research findings regarding its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 341.39 g/mol. Its structure features a carbamoyl group attached to a dimethoxyphenyl moiety and an ethoxyphenyl acetate, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. The following sections delve into specific biological activities associated with this compound.
Antibacterial Activity
Studies have shown that derivatives of 3,4-dimethoxyphenyl compounds can exhibit significant antibacterial properties. For instance, a related compound demonstrated selective inhibition of Escherichia coli topoisomerase I without affecting human topoisomerase I, suggesting a potential for targeted antibacterial therapy . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays indicated effective bacterial growth inhibition at low concentrations while maintaining non-toxicity to mammalian cells .
Anticancer Properties
Compounds with similar structures have been evaluated for anticancer effects. Research has shown that certain dimethoxyphenyl derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific mechanisms by which this compound exerts anticancer effects remain to be fully elucidated but may involve the inhibition of key oncogenic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of compounds with methoxy groups has been documented in various studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation in models of acute and chronic inflammatory diseases.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A recent study investigated the antibacterial efficacy of related compounds against clinical strains of E. coli. The results showed that these compounds had higher activity against resistant strains compared to standard antibiotics .
- Anticancer Screening : In vitro studies on cancer cell lines revealed that similar dimethoxyphenyl derivatives led to significant cell death through apoptosis, as evidenced by increased levels of cleaved caspases .
- Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory properties indicated that these compounds could downregulate inflammatory markers in macrophages, providing a basis for their use in treating inflammatory conditions .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
